

Nickel naphthenate chemical formula and CAS number.

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An In-depth Technical Guide to **Nickel Naphthenate**: From Industrial Catalyst to a Gateway for Pharmaceutical Innovation

Introduction

Nickel naphthenate is an organometallic compound, or more accurately, a complex mixture of nickel (II) salts of naphthenic acids.[1][2] Naphthenic acids are not single chemical entities but are comprised of a variety of cycloaliphatic carboxylic acids naturally occurring in petroleum distillates.[3] This inherent variability in the organic ligand structure means that **nickel naphthenate** is not a substance with a single, precise chemical formula but rather a product defined by its general composition and properties, such as nickel content. It is primarily recognized for its extensive use in industrial applications, including as a powerful oxidation catalyst, a drying agent (siccative) in paints and varnishes, a fuel additive, and a component in rubber synthesis.[2][3]

While its direct role in pharmacology is limited, the broader class of nickel-organic complexes is gaining significant attention in the fields of chemical synthesis and drug development.[4][5] These complexes offer unique catalytic activities that enable the construction of complex molecular architectures essential for modern pharmaceuticals.[6][7] This guide provides a comprehensive overview of **nickel naphthenate**'s chemical identity, synthesis, and analysis, and bridges its industrial applications to the burgeoning field of nickel-catalyzed reactions relevant to pharmaceutical researchers and scientists.



Chemical Identity and Physicochemical Properties

The primary challenge in defining **nickel naphthenate** lies in the variable nature of the naphthenic acid ligand. Commercial naphthenic acids are mixtures of cyclopentyl and cyclohexyl carboxylic acids with varying alkyl substitutions and carbon backbones ranging from 9 to 20 carbons. Consequently, a single molecular formula or weight cannot be definitively assigned to "**nickel naphthenate**."

However, chemical databases and suppliers often list a formula for a representative or analogous compound, nickel(II) naphthalene-2-carboxylate, to provide a reference point.[8][9] It is crucial for researchers to recognize that the commercial product identified by CAS Number 61788-71-4 is a mixture.

Table 1: Chemical Identifiers and Properties of Nickel Naphthenate

Property	Value	Source(s)
Chemical Name	Naphthenic acids, nickel salts	[10]
Synonyms	Nickel(II) naphthenate, Nickelous Naphthenate	[11]
CAS Number	61788-71-4	[8]
Molecular Formula	Not well-defined (mixture); often represented as C22H14NiO4 (for nickel naphthalene-2-carboxylate)	[8][9]
Molecular Weight	Variable; 401.0 g/mol (for C22H14NiO4)	[8]
Appearance	Dark green, viscous liquid or paste	[9][11]
Solubility	Insoluble in water; soluble in various organic solvents	[2][3]

Table 2: Toxicological Data for **Nickel Naphthenate**



Parameter	Value	Source(s)
Toxicity Summary	Harmful if swallowed or inhaled. May cause skin sensitization and is classified as a potential carcinogen. Very toxic to aquatic life with long-lasting effects.	[10][11][12]
ACGIH TLV (as Ni)	0.2 mg/m³ (inhalable fraction)	[10]
NIOSH REL (as Ni)	1 mg/m³	[10]
NIOSH IDLH (as Ni)	10 mg/m³	[10]

Synthesis and Analysis

The most common industrial preparation of **nickel naphthenate** is through a metathesis (double displacement) reaction. This process involves the saponification of naphthenic acids to form a water-soluble sodium salt, followed by a reaction with a nickel salt, typically nickel chloride or nickel sulfate.

Experimental Protocol: Synthesis of Nickel Naphthenate via Metathesis[13]

Objective: To synthesize nickel naphthenate from naphthenic acid and a nickel(II) salt.

Materials:

- Naphthenic acid
- 12% Sodium hydroxide (NaOH) solution
- Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
- Toluene or xylene
- Deionized water



Procedure:

Saponification:

- Charge a reactor with naphthenic acid and 12% sodium hydroxide solution. The molar ratio of naphthenic acid to NaOH should be approximately 1:0.98.
- Begin stirring and heat the mixture to 90-97°C. Maintain this temperature for 2-3 hours to ensure complete saponification, forming sodium naphthenate.
- Cease heating and stirring, and allow the mixture to stand for approximately 30 minutes to separate the oil and soap phases.

Metathesis Reaction:

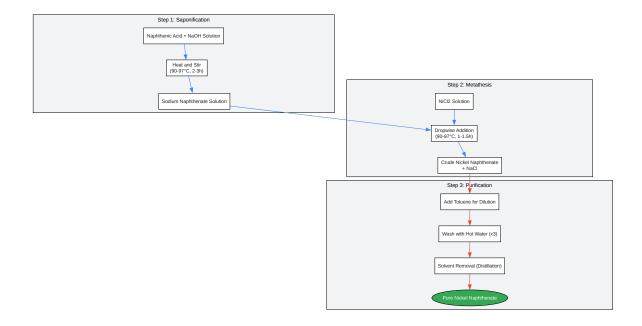
- Prepare an aqueous solution of NiCl₂·6H₂O.
- In a separate vessel containing the sodium naphthenate solution from Step 1, maintain the temperature at 90-97°C with stirring.
- Slowly add the nickel chloride solution dropwise to the sodium naphthenate solution over 1-1.5 hours. The molar ratio of sodium naphthenate to the nickel salt should be approximately 2:0.98.
- After the addition is complete, continue the reaction under stirring for an additional 2 hours. The formation of the green, water-insoluble nickel naphthenate will be observed.

Purification and Isolation:

- The crude product contains inorganic salt byproducts (e.g., NaCl). Add a solvent such as toluene to dilute the viscous product.
- Wash the organic phase with hot deionized water 2-3 times to remove residual inorganic salts. Allow the layers to separate after each wash.
- After the final wash, separate and drain the aqueous layer.



 Remove the water and solvent from the organic phase via distillation or under vacuum at a controlled temperature (e.g., 80-120°C) to yield the final viscous nickel naphthenate product.



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Caption: Workflow for the synthesis of **nickel naphthenate**.

Experimental Protocol: Spectrophotometric Determination of Nickel Naphthenate[14]

Objective: To determine the concentration of **nickel naphthenate** in a non-aqueous sample using UV-Vis spectrophotometry. This protocol is adapted from a method for gasoline analysis.

Principle: The nickel(II) ion reacts with the colorimetric agent 1-(2-pyridylazo)-2-naphthol (PAN) in a microemulsion system to form a stable red complex. The absorbance of this complex,



measured at its maximum wavelength ($\lambda_{max} \approx 568$ nm), is proportional to the nickel concentration.

Materials:

- Nickel naphthenate sample
- 1-(2-pyridylazo)-2-naphthol (PAN) solution
- Microemulsion medium (e.g., a suitable surfactant/co-surfactant/oil/water system)
- Buffer solution (to maintain pH between 3.0 and 10.0)
- Masking agent solution (e.g., cyanide, EDTA, or a mixture to complex interfering ions like Cu²⁺, Fe³⁺)
- UV-Vis Spectrophotometer

Procedure:

- Standard Preparation:
 - Prepare a series of standard solutions of known nickel concentrations using a certified nickel standard, diluted in the same matrix as the unknown sample if possible.
- Sample Preparation:
 - Accurately weigh and dissolve the **nickel naphthenate** sample in a suitable solvent.
 - Create a microemulsion of the sample by mixing it with the appropriate surfactant system and buffer.
- Complex Formation:
 - To each standard and sample preparation, add an aliquot of the masking agent solution to eliminate interference from other metal ions.
 - Add an excess of the PAN reagent to ensure complete complexation with the nickel ions.



- Allow sufficient time for the color to develop fully.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to measure absorbance at the λ _max of the Ni(II)-PAN complex (approx. 568 nm).
 - Measure the absorbance of each standard and the prepared sample against a reagent blank.
- Quantification:
 - Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
 - Determine the nickel concentration in the sample by interpolating its absorbance on the calibration curve. The concentration of **nickel naphthenate** can then be calculated based on the known nickel percentage of the original material.

Relevance to Pharmaceutical Research and Development

While **nickel naphthenate** itself is not a therapeutic agent, its role as a catalyst in organic synthesis provides a direct link to the interests of drug development professionals.[3] Nickel catalysis is a powerful and cost-effective alternative to precious metal catalysts (e.g., palladium) for forming challenging carbon-carbon and carbon-heteroatom bonds, which are foundational in constructing active pharmaceutical ingredients (APIs).[13]

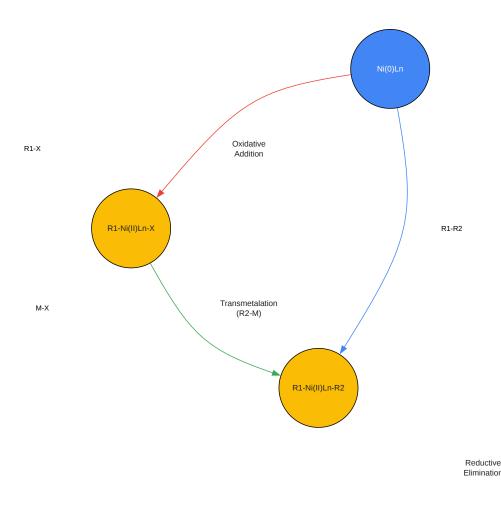
Recent breakthroughs have highlighted the ability of stable nickel complexes to mediate previously difficult chemical reactions, allowing chemists to explore new chemical space and create novel molecular entities more efficiently.[4][5] These nickel-catalyzed cross-coupling reactions are crucial for stitching together molecular fragments to build complex drugs.[6][7]

Furthermore, various nickel complexes have been investigated for their potential biological activities, including:



- Anticancer Properties: Some nickel complexes have demonstrated the ability to induce apoptosis in cancer cells by binding to DNA, thereby inhibiting cell proliferation.[14]
- Antibacterial Activity: Nickel complexes can inhibit bacterial growth by interfering with essential enzymes or binding to bacterial DNA.[14]
- Antioxidant Effects: Certain nickel-containing enzymes, like nickel-superoxide dismutase (Ni-SOD), play a role in protecting cells from oxidative damage by neutralizing free radicals.[14]

The study of organonickel chemistry, therefore, offers significant potential for both the synthesis of new drugs and the discovery of novel metallodrugs.





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Caption: Generalized catalytic cycle for nickel in cross-coupling reactions.

Conclusion

Nickel naphthenate is a commercially significant material whose identity as a complex mixture, rather than a single molecule, is a key technical consideration. Its primary value lies in industrial catalysis. For researchers in the pharmaceutical and life sciences, the true importance of nickel naphthenate is not in its direct application but in the broader field of nickel-organic chemistry it represents. The unique reactivity of nickel complexes provides powerful tools for synthesizing complex molecules, accelerating drug discovery, and potentially offering new avenues for therapeutic intervention through the design of novel metallodrugs. Understanding the fundamental chemistry of compounds like nickel naphthenate can therefore serve as a valuable foundation for innovation in pharmaceutical development.

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